

Reproducing Published Findings on Hpk1-IN-8: A Comparative In-House Guide

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Compound of Interest							
Compound Name:	Protein kinase inhibitor 8						
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Hpk1-IN-8, a known allosteric inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), with other alternative HPK1 inhibitors. The information herein is intended to assist researchers in reproducing and building upon published findings in their own laboratories. We present a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to HPK1 and its Inhibition

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2][3] It functions as a crucial negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[1][4][5][6] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates downstream adaptor proteins, such as SLP-76, leading to the attenuation of T-cell activation and proliferation.[5][7][8] This role as an intracellular immune checkpoint makes HPK1 an attractive target for cancer immunotherapy.[6] [9] By inhibiting HPK1, the brakes on the anti-tumor immune response can be released, leading to enhanced T-cell-mediated tumor cell killing.[6][9]

Hpk1-IN-8 is an allosteric inhibitor that selectively binds to the inactive conformation of full-length HPK1.[10] This guide will compare its activity with other known HPK1 inhibitors and provide the necessary information to evaluate these compounds in a laboratory setting.



Performance Comparison of HPK1 Inhibitors

The following table summarizes publicly available data on the in vitro potency of Hpk1-IN-8 and a selection of alternative HPK1 inhibitors. It is important to note that assay conditions can vary between studies, and these values should be considered as a comparative reference.



Compound	Target	Potency (IC50/Ki)	Key In Vitro Findings	Reference
Hpk1-IN-21	HPK1	Ki = 0.8 nM	Potent spiro- azaindoline inhibitor. Induces cytokine production in primary human T-cells.	[11]
Compound 3-9	HPK1	IC50 = 0.32 nM	A potent 5- amino-7,8- dihydropyrido[2,3 -d]pyrimidin-7- one derivative.	[2]
Gilead's HPK1 Inhibitor	HPK1	Sub-nanomolar inhibition	Robust inhibition of pSLP76 S376 and enhancement in T-cell activation, proliferation, and effector function.	[8]
BGB-15025	HPK1	(Clinical Trial)	In preclinical studies, inhibition of HPK1 enhanced T-cell activation.	[12]
CFI-402411	HPK1	(Clinical Trial)	Preclinical data shows immune-activating effects including alleviation of TCR inhibition and disruption of abnormal	[12]

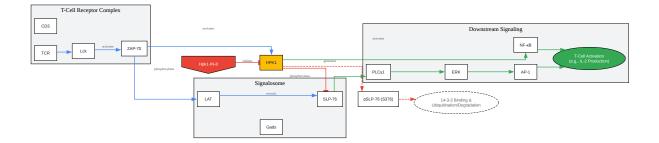


			cytokine expression.	
NDI-101150	HPK1	(Clinical Trial)	Reactivates anti- tumor activity of T-cells, B-cells and dendritic cells.	[12]
ISR-05	HPK1	IC50 = 24.2 ± 5.07 μM	Identified through in silico screening with a novel chemical scaffold.	[9]
ISR-03	HPK1	IC50 = 43.9 ± 0.134 μM	Identified through in silico screening with a novel chemical scaffold.	[9]
Compound K (CompK)	HPK1	-	Markedly enhanced human T-cell immune responses under immunosuppress ive conditions and increased TCR avidity.	[11][13]
FB849	HPK1	-	Restored effector function of exhausted CD8 TILs and enhanced anti-PD-1-mediated reinvigoration.	[14]

Signaling Pathways and Experimental Workflows



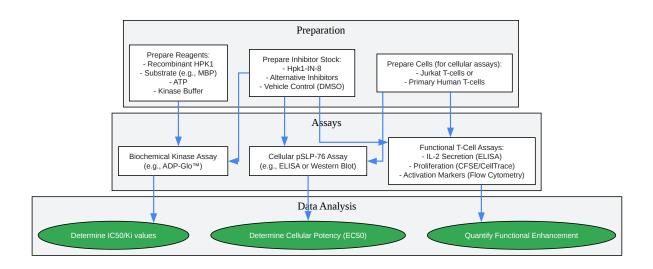
To understand the context of HPK1 inhibition, the following diagrams illustrate the key signaling pathway and a typical experimental workflow for evaluating inhibitors.



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Caption: HPK1 Signaling Pathway and Inhibition by Hpk1-IN-8.





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Caption: General Experimental Workflow for HPK1 Inhibitor Evaluation.

Experimental Protocols

The following are detailed protocols for key experiments to assess the activity of HPK1 inhibitors.

HPK1 Biochemical Kinase Assay (Luminescence-based using ADP-Glo™)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant HPK1.

Materials:

Recombinant human HPK1 (e.g., BPS Bioscience, Cat. No. 40398)[15]



- Myelin Basic Protein (MBP) substrate
- ATP
- Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- ADP-Glo™ Kinase Assay Kit (Promega)
- Hpk1-IN-8 and other test inhibitors
- 384-well white plates

Protocol:

- Prepare serial dilutions of the test inhibitors in DMSO, followed by a further dilution in Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.[16]
- Add 5 μL of the diluted inhibitor or vehicle control (DMSO) to the wells of a 384-well plate.
 [17]
- Prepare a master mix containing Kinase Assay Buffer, ATP, and MBP substrate.
- Add 10 µL of the master mix to the wells.
- Initiate the kinase reaction by adding 10 μL of diluted recombinant HPK1 enzyme.
- Incubate the plate at 30°C for 45 minutes.[16][18]
- Add 25 μL of ADP-Glo[™] Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[16]
- Incubate for 45 minutes at room temperature.[16][18]
- Add 50 μL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence.
 [16]
- Incubate for another 45 minutes at room temperature.[16][18]
- Measure luminescence using a microplate reader.



Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control
and determine the IC50 value using a suitable data analysis software.

Cellular Phospho-SLP-76 (Ser376) Assay

This assay measures the ability of an inhibitor to block HPK1 activity within a cellular context by quantifying the phosphorylation of its direct substrate, SLP-76.

Materials:

- Jurkat T-cells or purified primary human T-cells
- RPMI 1640 medium supplemented with 10% FBS
- Anti-CD3/anti-CD28 antibodies for T-cell stimulation
- · Hpk1-IN-8 and other test inhibitors
- Cell lysis buffer
- Phospho-SLP-76 (Ser376) ELISA kit or antibodies for Western blotting

Protocol (ELISA-based):

- Plate Jurkat T-cells or primary T-cells in a 96-well plate.
- Pre-treat the cells with serial dilutions of the HPK1 inhibitor or vehicle control for 1-2 hours.
- Stimulate the cells with anti-CD3/anti-CD28 antibodies for the desired time (e.g., 15-30 minutes).
- Lyse the cells and collect the supernatant.
- Perform the phospho-SLP-76 (Ser376) ELISA on the cell lysates according to the manufacturer's instructions.[18]
- Measure the absorbance at 450 nm. The signal is proportional to the amount of phosphorylated SLP-76.



 Calculate the percent inhibition of SLP-76 phosphorylation for each inhibitor concentration and determine the EC50 value.

T-Cell Activation Assay (IL-2 Secretion)

This functional assay assesses the downstream consequence of HPK1 inhibition, which is the enhancement of T-cell activation, measured by the secretion of Interleukin-2 (IL-2).

Materials:

- Purified primary human T-cells or Jurkat T-cells
- Complete RPMI 1640 medium
- 96-well plates coated with anti-CD3 antibody
- Soluble anti-CD28 antibody
- Hpk1-IN-8 and other test inhibitors
- Human IL-2 ELISA kit

Protocol:

- Coat a 96-well plate with anti-CD3 antibody.[19]
- Prepare serial dilutions of the HPK1 inhibitors in complete RPMI medium.
- Add the diluted inhibitors or vehicle control to the wells of the coated plate.
- Add the T-cells to each well.
- Add soluble anti-CD28 antibody to all wells except the unstimulated control.[19]
- Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.[18]
- Collect the cell culture supernatant.
- Perform the IL-2 ELISA on the supernatants according to the manufacturer's instructions.[18]



 Measure the concentration of IL-2 and compare the effect of different inhibitors on enhancing T-cell activation.

By following these protocols and utilizing the comparative data provided, researchers can effectively evaluate Hpk1-IN-8 and other inhibitors in-house, contributing to the advancement of novel cancer immunotherapies.

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